molecular formula C16H16O B8278331 (2,7-dimethyl-9H-fluoren-9-yl)methanol CAS No. 2941-89-1

(2,7-dimethyl-9H-fluoren-9-yl)methanol

Cat. No. B8278331
M. Wt: 224.30 g/mol
InChI Key: QNCRNFGWICOFHL-UHFFFAOYSA-N
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Patent
US05079260

Procedure details

A solution of 2,7-dimethyl-9-fluorenecarboxylic acid (4.3 g, 18.0 mmol) in THF (100 mL) was charged with 1M THF solution of BH3 -THF complex (36.0 mL, 36.0 mmol) at 0° C. The reaction mixture was stirred overnight at room temperature then quenched with water (100 mL) and HCl (3 mL). After addition of ethyl acetate (50 mL) the organic layer was separated and washed with 10% potassium carbonate solution, water, brine, dried over magnesium sulfate and evaporated to afford 2,7-dimethyl-9-fluorenemethanol (3.0 g, 74.4%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([CH3:15])=[CH:9][CH:10]=3)[CH:5]([C:16](O)=[O:17])[C:4]=2[CH:3]=1>C1COCC1>[CH3:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([CH3:15])=[CH:9][CH:10]=3)[CH:5]([CH2:16][OH:17])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC1=CC=2C(C3=CC(=CC=C3C2C=C1)C)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water (100 mL) and HCl (3 mL)
ADDITION
Type
ADDITION
Details
After addition of ethyl acetate (50 mL) the organic layer
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with 10% potassium carbonate solution, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=2C(C3=CC(=CC=C3C2C=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 74.4%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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